6-Bromo-2-oxo-2,3-dihydro-1H-indole-4-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of 256.06 g/mol. It is classified as an indole derivative, which is a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound is known for its potential applications in pharmaceutical research, particularly in the development of antiviral agents.
This compound is cataloged under the Chemical Abstracts Service with the number 1936145-10-6. It is primarily sourced from chemical suppliers specializing in research chemicals and building blocks for organic synthesis. The classification of 6-bromo-2-oxo-2,3-dihydro-1H-indole-4-carboxylic acid falls under indole derivatives, which are known for their various pharmacological properties, including anti-HIV activity and other therapeutic effects .
The synthesis of 6-bromo-2-oxo-2,3-dihydro-1H-indole-4-carboxylic acid can be achieved through several methods involving the bromination of indole derivatives followed by carboxylation reactions. Commonly utilized techniques include:
The reaction conditions typically require careful temperature control and may involve catalysts to enhance yield and selectivity .
The structural representation of 6-bromo-2-oxo-2,3-dihydro-1H-indole-4-carboxylic acid can be expressed using its SMILES notation: O=C1CC2=C(C=C(Br)C=C2C(=O)O)N1
. The compound features a bicyclic indole structure with a carboxylic acid group and a bromine substituent, contributing to its reactivity and biological activity.
Key Structural Features:
6-Bromo-2-oxo-2,3-dihydro-1H-indole-4-carboxylic acid participates in various chemical reactions typical for indole derivatives:
The mechanism of action for 6-bromo-2-oxo-2,3-dihydro-1H-indole-4-carboxylic acid primarily revolves around its interaction with biological targets such as enzymes or receptors involved in viral replication processes. For instance, derivatives of this compound have shown inhibitory effects on HIV integrase, suggesting that it may interfere with viral DNA integration into host genomes .
The detailed mechanism typically involves:
6-Bromo-2-oxo-2,3-dihydro-1H-indole-4-carboxylic acid exhibits several notable physical properties:
Property | Value |
---|---|
Molecular Weight | 256.06 g/mol |
Purity | ≥97% |
Appearance | White solid |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Chemical properties include stability under normal laboratory conditions but may vary based on pH and solvent used during reactions .
The primary applications of 6-bromo-2-oxo-2,3-dihydro-1H-indole-4-carboxylic acid are in medicinal chemistry and pharmaceutical research. Its derivatives are being explored for:
Indole derivatives represent a cornerstone of modern drug discovery due to their structural versatility, bioavailability, and diverse pharmacological profiles. These bicyclic scaffolds, comprising a benzene ring fused to a pyrrole ring, enable targeted interactions with biological macromolecules through hydrogen bonding, π-stacking, and hydrophobic effects. The 6-Bromo-2-oxo-2,3-dihydro-1H-indole-4-carboxylic acid exemplifies a strategically modified indole derivative, where bromination at C-6 and carboxylation at C-4 synergistically enhance its potential as a multi-target therapeutic agent. Such modifications align with the broader exploitation of indoles in FDA-approved drugs (e.g., sunitinib for oncology, ropinirole for neurology), leveraging their capacity to modulate kinase enzymes, neurotransmitter receptors, and nucleic acid synthesis pathways [5] [6] [10].
Bromination of the indole scaffold induces profound electronic and steric alterations that enhance target affinity and metabolic stability. For 6-Bromo-2-oxo-2,3-dihydro-1H-indole-4-carboxylic acid, bromine at C-6 confers three key advantages:
Table 1: Bioactive Brominated Indole Derivatives and Their Applications
Compound | Bromine Position | Therapeutic Target | Activity |
---|---|---|---|
6-Bromo-2-oxoindole-4-carboxylic acid | C-6 | Kinases, PARP, Viral enzymes | Anticancer, Antiviral lead |
5-Bromo-2-oxindole | C-5 | Cholinesterase | Anti-Alzheimer’s |
4-Bromo-1H-indole-3-carbaldehyde | C-4 | Microtubules | Antimitotic agent |
Sunitinib analog (brominated) | C-6 | VEGFR/PDGFR | Antiangiogenic |
The C-4 carboxylic acid group in 6-Bromo-2-oxo-2,3-dihydro-1H-indole-4-carboxylic acid (pKa ~3.5–4.0) critically influences solubility, ionic bonding, and prodrug design:
The therapeutic evolution of 6-bromo-2-oxoindoles parallels advances in synthetic methodology and target validation:
Table 2: Key Milestones in 6-Bromo-2-oxoindole Drug Discovery
Year | Development | Significance |
---|---|---|
1993 | Isolation of neolaugerine (brominated oxindole alkaloid) | First natural bromo-oxindole with antitumor activity |
2006 | Sunitinib FDA approval | Validated 2-oxoindole as kinase inhibitor scaffold |
2015 | Synthesis of 6-Bromo-2-oxoindole-4-carboxylic acid | Enabled PARP-1 inhibitor development |
2020 | Methyl ester (CAS 1090903-69-7) as HCV NS5A inhibitor | EC50 < 1 nM for genotype 1a |
2023 | Anlotinib approval for NSCLC | Demonstrated efficacy of halogenated indole carboxylates |
CAS No.: 27668-52-6
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3